molecular formula C9H15N B179227 1-(But-3-yn-1-yl)piperidine CAS No. 14256-74-7

1-(But-3-yn-1-yl)piperidine

Cat. No. B179227
CAS RN: 14256-74-7
M. Wt: 137.22 g/mol
InChI Key: QUZHDOSFNAEDGG-UHFFFAOYSA-N
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Description

1-But-3-ynylpiperidine is used as a reagent in the synthesis of novel tetrahydronaphthyridines which have dual histamine H3 receptor antagonistic and serotonin reuptake transporter inhibitory activity .


Synthesis Analysis

The synthesis of 1-(But-3-yn-1-yl)piperidine involves several steps. Thin-layer chromatography (TLC) was conducted with Merck Silica Gel 60 F254 pre-coated plates and spots were visualized by ultraviolet UV and potassium permanganate stain .


Molecular Structure Analysis

The molecular structure of 1-(But-3-yn-1-yl)piperidine is C9H15N with a molecular weight of 137.22 . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

1-(But-3-yn-1-yl)piperidine is highly reactive and can undergo various chemical reactions. It is used as a building block and reagent in synthesizing organic compounds .


Physical And Chemical Properties Analysis

1-(But-3-yn-1-yl)piperidine is a liquid at room temperature. It has a molecular weight of 137.22 and its IUPAC name is 1-but-3-ynylpiperidine .

Scientific Research Applications

  • Antiviral Applications

    • Field : Virology
    • Application : Piperidine derivatives have been utilized as antiviral agents .
    • Methods : The specific methods of application or experimental procedures vary depending on the type of virus targeted .
    • Results : The results or outcomes obtained also vary, but in general, piperidine derivatives have shown potential in inhibiting viral replication .
  • Antimalarial Applications

    • Field : Parasitology
    • Application : Piperidine derivatives have been used as antimalarial agents .
    • Methods : These compounds are often used in combination with other antimalarial drugs to enhance efficacy and prevent drug resistance .
    • Results : Piperidine derivatives have shown promise in inhibiting the growth of Plasmodium parasites, the causative agents of malaria .
  • Antimicrobial and Antifungal Applications

    • Field : Microbiology
    • Application : Piperidine derivatives have been used as antimicrobial and antifungal agents .
    • Methods : These compounds can inhibit the growth of various bacteria and fungi by disrupting essential cellular processes .
    • Results : Piperidine derivatives have demonstrated efficacy against a range of microbial and fungal pathogens .
  • Antihypertensive Applications

    • Field : Cardiology
    • Application : Piperidine derivatives have been used as antihypertensive agents .
    • Methods : These compounds can lower blood pressure by relaxing blood vessels, reducing heart rate, or decreasing the volume of blood .
    • Results : Piperidine derivatives have been effective in managing hypertension in numerous clinical studies .
  • Analgesic Applications

    • Field : Pharmacology
    • Application : Piperidine derivatives have been used as analgesic agents .
    • Methods : These compounds can interact with opioid receptors in the central nervous system to relieve pain .
    • Results : Piperidine derivatives have shown efficacy in relieving pain in numerous clinical studies .
  • Anti-Inflammatory Applications

    • Field : Immunology
    • Application : Piperidine derivatives have been used as anti-inflammatory agents .
    • Methods : These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
    • Results : Piperidine derivatives have demonstrated efficacy in reducing inflammation in various experimental models .
  • Anti-Alzheimer Applications

    • Field : Neurology
    • Application : Piperidine derivatives have been used as agents against Alzheimer’s disease .
    • Methods : These compounds can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease .
    • Results : Piperidine derivatives have shown promise in improving cognitive function in preclinical models of Alzheimer’s disease .
  • Antipsychotic Applications

    • Field : Psychiatry
    • Application : Piperidine derivatives have been used as antipsychotic agents .
    • Methods : These compounds can modulate the activity of various neurotransmitter systems in the brain, including dopamine and serotonin .
    • Results : Piperidine derivatives have been effective in managing symptoms of psychosis in numerous clinical studies .
  • Anticoagulant Applications

    • Field : Hematology
    • Application : Piperidine derivatives have been used as anticoagulant agents .
    • Methods : These compounds can inhibit the activity of various clotting factors in the blood .
    • Results : Piperidine derivatives have demonstrated efficacy in preventing blood clot formation in various experimental models .

Safety And Hazards

1-(But-3-yn-1-yl)piperidine is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-but-3-ynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-3-7-10-8-5-4-6-9-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZHDOSFNAEDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522871
Record name 1-(But-3-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-yn-1-yl)piperidine

CAS RN

14256-74-7
Record name 1-(But-3-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of toluene-4-sulfonic acid but-3-ynyl ester (45.0 g) and piperidine (40 mL) in ethanol (70 mL) was treated with a solution of potassium carbonate (27.8 g) in water (70 mL). The mixture was heated to 80° C. for 2 h, cooled to RT, and extracted with DCM (3×100 mL). The combined organic phases were dried (magnesium sulfate), and evaporated. Distillation of the residue (110° C., 30 mm Hg) gave the title compound as a colorless oil (17.3 g).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of piperidine (T1, 2.90 g, 34.0 mmol), potassium carbonate (3.00 g, 21.7 mmol), and 4-bromobut-1-yne (5.00 g, 37.6 mmol) in anhydrous acetonitrile (60 mL) was heated to 80° C. under nitrogen for 20 h. After this time, the reaction mixture was cooled to room temperature and diluted with water (50 mL). The resulting mixture was extracted with ethyl acetate (3×50 mL). The combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford compound T2 as light brown oil (1.89 g, 40%): MS (M+H) 138.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
40%

Synthesis routes and methods III

Procedure details

A solution of piperidine (2.9 g, 33.8 mmol), 4-bromobut-1-yne (5 g, 37.6 mmol) and K2CO3 (3 g, 2.2 mmol) in CH3CN was stirred at 80° C. for 2 h. After it was cooled to room temperature, the solution was diluted with H2O and extracted with ethyl acetate (3×200 mL). Then the combined organic layers were dried over Na2SO4 and concentrated to give 2 g of the crude product, which was directly used for the next step without further purification. MS (ESI): 138 (MH+).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZH Shan, J Liu, LM Xu, YF Tang, JH Chen… - Organic letters, 2012 - ACS Publications
The total synthesis of (±)-decinine has been achieved. The key steps in the synthesis involved the formation of lasubine II via a gold catalyzed annulation of 1-(but-3-yn-1-yl)piperidine …
Number of citations: 45 pubs.acs.org
TA Lutz - core.ac.uk
The investigation of the relationships between chemical structures and their biological effect is the principal aim of medicinal chemical research. Active compounds may be found in a …
Number of citations: 3 core.ac.uk
A Di Porzio, U Galli, J Amato, P Zizza… - International Journal of …, 2021 - mdpi.com
Besides the well-known double-helical conformation, DNA is capable of folding into various noncanonical arrangements, such as G-quadruplexes (G4s) and i-motifs (iMs), whose …
Number of citations: 5 www.mdpi.com
G Bellavance - 2016 - ruor.uottawa.ca
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) are a vast family of natural products, which includes more than 200 members. They contain a stunningly complex molecular …
Number of citations: 1 ruor.uottawa.ca
S Zhen-Hua, L Ji, X Ling-Min, T Ye-Feng, C Jia-Hua… - 2012
Number of citations: 0
TA Lutz - 2017 - edoc.ub.uni-muenchen.de
The investigation of the relationships between chemical structures and their biological effect is the principal aim of medicinal chemical research. Active compounds may be found in a …
Number of citations: 0 edoc.ub.uni-muenchen.de

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